(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid
Overview
Description
“(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid” is a boronic acid derivative. Boronic acids are known to reversibly bind diol functional groups, which has been utilized for fluorescent detection of saccharides . This compound can also be an effective catalyst for amidation and esterification of carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound involves a phenyl ring (benzene derivative) with a boronic acid group, a fluorine atom, and a complex side chain attached to it. The side chain includes a tert-butoxycarbonyl (Boc) protected cyclopentylamino group .
Chemical Reactions Analysis
Boronic acids, including this compound, are known for their ability to form reversible covalent complexes with diol-containing compounds. This property is often utilized in various chemical reactions and processes, such as the Suzuki reaction .
Scientific Research Applications
Catalyst in N-tert-Butoxycarbonylation of Amines
The compound is related to the field of N-tert-butoxycarbonylation of amines, which is essential in peptide synthesis. Heteropoly acid H3PW12O40 has been used as an efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate, highlighting the significance of the tert-butoxycarbonyl group in peptide synthesis (Heydari et al., 2007).
Synthesis and Structural Analysis
It has been synthesized from 4-bromo-2-fluoroaniline, with its amine group protected, followed by lithium-bromine exchange and acidic hydrolysis. This derivative has potential in constructing glucose-sensing materials operating at physiological pH (Das et al., 2003).
Application in Peptide Synthesis
The compound's tert-butyl fluorocarbonate (Boc-F) variant is used for synthesizing tert-butyl esters of N-protected amino acids, a process crucial in peptide synthesis. This synthesis is notable for its mild conditions and room-temperature processing (Loffet et al., 1989).
Role in Asymmetric Synthesis
In asymmetric synthesis, the tert-butyloxycarbonyl group paired with acid-labile moieties is used to develop protected methyl esters of the amino acid 2,3-l-diaminopropanoic acid (l-Dap), emphasizing its utility in creating multifunctional synthetic targets (Temperini et al., 2020).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that boronic acids often interact with proteins and enzymes that have diol-containing side chains, such as serine or threonine residues .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins and enzymes, which can lead to changes in their function .
Biochemical Pathways
The interaction of boronic acids with proteins and enzymes can potentially affect multiple biochemical pathways, depending on the specific targets of the compound .
Pharmacokinetics
The pharmacokinetic properties of a compound are influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
The interaction of boronic acids with proteins and enzymes can lead to changes in their function, which can have various downstream effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of boronic acids .
Properties
IUPAC Name |
[4-[[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-3-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO4/c1-17(2,3)24-16(21)20(14-6-4-5-7-14)11-12-8-9-13(18(22)23)10-15(12)19/h8-10,14,22-23H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIWYWAIEKGDQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN(C2CCCC2)C(=O)OC(C)(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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